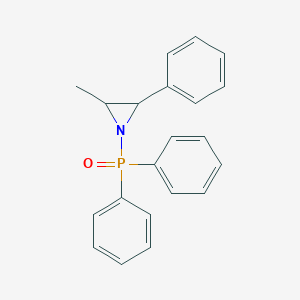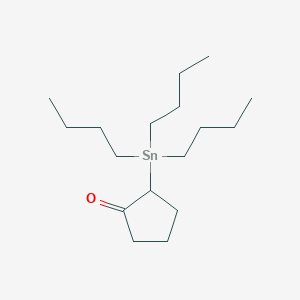
2-(Tributylstannyl)cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tributylstannyl)cyclopentan-1-one is an organotin compound with the molecular formula C17H34OSn. This compound is characterized by the presence of a cyclopentanone ring substituted with a tributylstannyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tributylstannyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with tributyltin hydride in the presence of a radical initiator. The reaction is carried out under an inert atmosphere to prevent oxidation and typically requires heating to facilitate the formation of the stannylated product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Tributylstannyl)cyclopentan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other nucleophiles.
Oxidation Reactions: The stannyl group can be oxidized to form tin oxides.
Reduction Reactions: The carbonyl group in the cyclopentanone ring can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution Reactions: The major products are the substituted cyclopentanone derivatives.
Oxidation Reactions: The major products are tin oxides and oxidized cyclopentanone derivatives.
Reduction Reactions: The major products are cyclopentanol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Tributylstannyl)cyclopentan-1-one has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: It serves as a catalyst in various organic reactions, including polymerization and coupling reactions.
Material Science: It is used in the preparation of organotin-based materials with unique properties.
Biological Studies: Organotin compounds, including this compound, are studied for their potential biological activities, including anticancer and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 2-(Tributylstannyl)cyclopentan-1-one involves its interaction with various molecular targets. The tributylstannyl group can interact with enzymes and proteins, leading to inhibition or activation of biological pathways. The compound can also generate reactive oxygen species, contributing to its cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Tributylstannyl)thiophene
- 2,5-Bis(tributylstannyl)thiophene
- trans-1,2-Bis(tributylstannyl)ethene
Uniqueness
2-(Tributylstannyl)cyclopentan-1-one is unique due to the presence of the cyclopentanone ring, which imparts distinct chemical reactivity compared to other organotin compounds. The combination of the stannyl group and the cyclopentanone ring makes it a versatile reagent in organic synthesis and catalysis.
Eigenschaften
CAS-Nummer |
17851-96-6 |
|---|---|
Molekularformel |
C17H34OSn |
Molekulargewicht |
373.2 g/mol |
IUPAC-Name |
2-tributylstannylcyclopentan-1-one |
InChI |
InChI=1S/C5H7O.3C4H9.Sn/c6-5-3-1-2-4-5;3*1-3-4-2;/h3H,1-2,4H2;3*1,3-4H2,2H3; |
InChI-Schlüssel |
RGJIXWLAMJYQBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


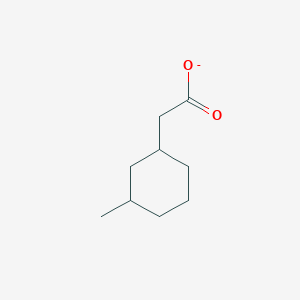
![(E)-N-[4-(Pentyloxy)phenyl]-1-(4-propoxyphenyl)methanimine](/img/structure/B14702541.png)

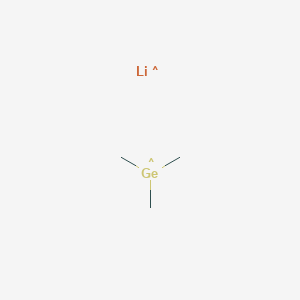
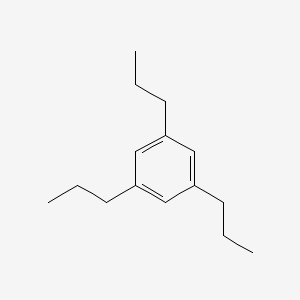
![3-(5,5-dioxo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl-dimethylazanium;(E)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14702578.png)
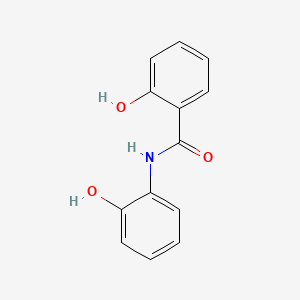
![S-[2-(Ethylsulfanyl)ethyl] O-pentyl methylphosphonothioate](/img/structure/B14702585.png)
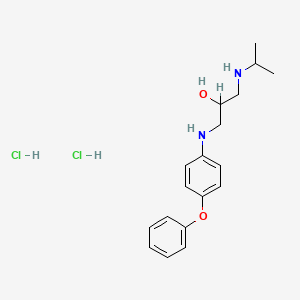
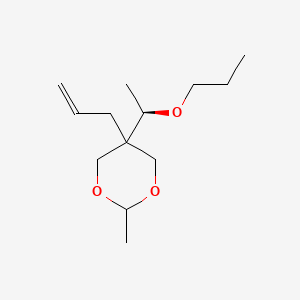
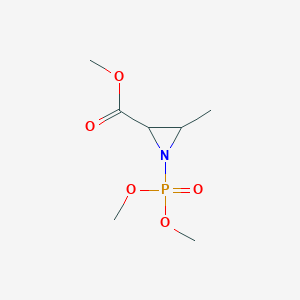
![Benzoic acid, 2-[(chloroethoxyphosphinothioyl)oxy]-, 1-methylethyl ester](/img/structure/B14702598.png)

